molecular formula C20H20BrN3O4S B14917522 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B14917522
M. Wt: 478.4 g/mol
InChI Key: HOSQCFDOSGKWMC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a phenylsulfonyl piperazine moiety, and a pyrrolidine-2,5-dione core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a phenyl group, followed by the formation of the piperazine ring. The final step involves the introduction of the pyrrolidine-2,5-dione moiety under controlled conditions. Industrial production methods may utilize optimized reaction conditions, such as specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:

    1-(4-Bromophenyl)pyrrolidine: Shares the bromophenyl group but lacks the piperazine and sulfonyl moieties.

    1-(4-Bromophenyl)pyrrolidin-2-one: Contains the bromophenyl and pyrrolidine core but differs in the functional groups attached.

    Phenylsulfonyl piperazine derivatives: These compounds have the phenylsulfonyl piperazine moiety but differ in the other functional groups present.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20BrN3O4S

Molecular Weight

478.4 g/mol

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H20BrN3O4S/c21-15-6-8-16(9-7-15)24-19(25)14-18(20(24)26)22-10-12-23(13-11-22)29(27,28)17-4-2-1-3-5-17/h1-9,18H,10-14H2

InChI Key

HOSQCFDOSGKWMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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